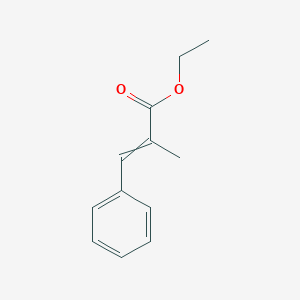

ethyl (2Z)-2-methyl-3-phenylprop-2-enoate

Description

Properties

CAS No. |

1734-78-7 |

|---|---|

Molecular Formula |

C12H14O2 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

ethyl (Z)-2-methyl-3-phenylprop-2-enoate |

InChI |

InChI=1S/C12H14O2/c1-3-14-12(13)10(2)9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b10-9- |

InChI Key |

NPEIPXJIYYHTMY-KTKRTIGZSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=CC=C1 |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=C1 |

density |

1.044-1.051 |

physical_description |

Liquid Nearly colorless oily liquid with a fruity, balsamic odor like cinnamon; mp = 6-10 deg C; [Merck Index] Colorless liquid; [Alfa Aesar MSDS] Colourless liquid, sweet balsamic-honey note |

solubility |

insoluble in water; miscible in alcohols miscible (in ethanol) |

vapor_pressure |

0.00327 [mmHg] |

Origin of Product |

United States |

Preparation Methods

Conventional Thermal Conditions

In a standard protocol, benzaldehyde (1.568 mmol) and ethyl acetoacetate (1.568 mmol) are refluxed in ethanol with ammonium acetate (10 mg) for 4–6 hours. The crude product is recrystallized from ethyl acetate/hexane (3:1), yielding 70–85% pure crystals. Fourier-transform infrared (FT-IR) and -NMR spectroscopy confirm the formation of the α,β-unsaturated ester via characteristic peaks at 1714 cm (C=O stretch) and δ 6.3–7.4 ppm (vinyl and aromatic protons).

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A study demonstrated that irradiating the reaction mixture at 320 W for 50 seconds in a porcelain dish achieves 79% yield with >96% purity. This method minimizes side products like diethyl acetylenedicarboxylate, which are common in prolonged thermal reactions.

Table 1: Knoevenagel Condensation Optimization

| Condition | Catalyst | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Reflux (Ethanol) | NHOAc | 4 h | 78 | 92 |

| Microwave (320 W) | NHOAc | 50 s | 79 | 96 |

| Solvent-free | Piperidine | 2 h | 72 | 89 |

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction provides stereoselective access to (E)-configured ethyl 2-methyl-3-phenylacrylate. A mixed phosphonoacetate reagent, methyl 2-[(benzyloxy)(isopropoxy)phosphoryl]acetate, reacts with benzaldehyde under basic conditions.

Protocol

Lithium hexamethyldisilazide (LiHMDS, 1.2 eq) in tetrahydrofuran (THF) at −78°C deprotonates the phosphonoacetate, followed by benzaldehyde addition. After 12 hours, aqueous workup and chromatography yield the product with 81% efficiency (E/Z = 22:78). This method is advantageous for substrates sensitive to acidic conditions.

Phase-Transfer Catalyzed Alkylation

A patent-pending method utilizes phase-transfer catalysis (PTC) for scalable synthesis. Phenylacetic acid ethyl ester reacts with paraformaldehyde in dimethylformamide (DMF) using tetrabutylammonium bromide (TBAB) as the catalyst and sodium hydroxide as the base.

Procedure

-

Step 1 : Phenylacetic acid ethyl ester (37.5 g), paraformaldehyde (11 g), and TBAB (800 mg) in DMF are stirred at 80°C for 1.5 hours.

-

Step 2 : The mixture is extracted with ethyl acetate, washed with brine, and concentrated to afford 79% yield (GC purity >96%).

Table 2: Phase-Transfer Catalysis Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80°C | Maximizes rate |

| Catalyst Loading | 2 mol% TBAB | Prevents byproducts |

| Solvent | DMF | Enhances solubility |

Debromination of Vicinal Dibromides

A photochemical approach involves debrominating ethyl 2,3-dibromo-3-phenylpropanoate using visible-light photocatalysis. Tris(bipyridine)ruthenium(II) chloride () under blue LED irradiation (450 nm) selectively removes bromine atoms, yielding 75% of the acrylate. This method is notable for avoiding harsh reducing agents.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Stereoselectivity (E/Z) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Knoevenagel | 78–85 | 85:15 | High | Moderate (solvent use) |

| HWE Reaction | 81 | 22:78 | Moderate | Low (stoichiometric base) |

| Phase-Transfer | 79 | >99:1 | High | High (DMF disposal) |

| Photochemical | 75 | 90:10 | Low | Low (light energy) |

Emerging Trends and Challenges

Recent advancements focus on solvent-free mechanochemical synthesis and biocatalytic routes using lipases. However, challenges persist in achieving >90% stereopurity for pharmaceutical applications. Future research should prioritize green solvents (e.g., cyclopentyl methyl ether) and continuous-flow systems to enhance throughput.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Ethyl 2-methyl-3-phenylacrylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives. Common reagents include alkoxides and amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: 2-methyl-3-phenylacrylic acid.

Reduction: 2-methyl-3-phenylpropanol.

Substitution: Ethyl 2-methyl-3-phenylacrylamide.

Scientific Research Applications

Synthesis and Characterization

Ethyl 2-methyl-3-phenylacrylate can be synthesized through various methods, including Knoevenagel condensation and other organic reactions. The compound's structure is characterized using techniques such as Fourier Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Anticancer Activity

Recent studies have highlighted the potential of ethyl 2-methyl-3-phenylacrylate derivatives in anticancer therapy. These compounds exhibit selective cytotoxicity against various cancer cell lines, including breast cancer.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Research indicates that these derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Material Science Applications

Ethyl 2-methyl-3-phenylacrylate is utilized in the development of polymers and coatings due to its reactive double bond, allowing for polymerization processes.

Case Study on Anticancer Activity

A study published in ACS Omega demonstrated that ethyl 2-methyl-3-phenylacrylate derivatives induced apoptosis in breast cancer cells through activation of the p53 signaling pathway. This suggests a promising avenue for developing new anticancer agents based on this compound .

Study on Antimicrobial Efficacy

Research conducted at the Institute of Pharmaceutical Technology showed that derivatives of ethyl 2-methyl-3-phenylacrylate exhibited significant antibacterial activity against various strains, indicating potential for therapeutic applications in treating infections .

Mechanism of Action

The mechanism of action of ethyl 2-methyl-3-phenylacrylate involves its interaction with specific molecular targets. In enzymatic reactions, the ester group is hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. This hydrolysis reaction is crucial in the metabolism and detoxification of ester-containing compounds in biological systems.

Comparison with Similar Compounds

Ethyl Cinnamate (Ethyl 3-Phenylacrylate)

- Structure : Lacks the α-methyl group present in the target compound.

- Synthesis : Typically prepared via esterification of cinnamic acid.

- Reactivity : Undergoes [2+2] photocycloaddition under UV light, unlike ethyl 2-methyl-3-phenylacrylate, which favors E/Z isomerization due to steric hindrance from the α-methyl group .

- Applications : Widely used as a flavoring agent, contrasting with the synthetic utility of ethyl 2-methyl-3-phenylacrylate in catalysis .

Ethyl 2-Cyano-3-Phenylacrylate

- Structure: Features a cyano group at the α-position instead of a methyl group.

- Synthesis: Prepared via microwave-assisted Knoevenagel condensation .

- Reactivity: The electron-withdrawing cyano group enhances electrophilicity, making it reactive in nucleophilic additions. This contrasts with the hydrogenation reactivity of ethyl 2-methyl-3-phenylacrylate, where the methyl group influences steric control in asymmetric catalysis .

- Toxicity : Classified as acutely toxic (H301, H311, H314) and corrosive, requiring stringent handling protocols compared to the less hazardous ethyl 2-methyl-3-phenylacrylate .

Methyl 2-Benzyl-3-o-Tolylacrylate

- Structure : Substitutes the phenyl group with a benzyl moiety and introduces an o-tolyl group.

- Synthesis : Involves Claisen-Schmidt condensation, differing from the bromination or photochemical routes used for the target compound .

Physicochemical and Reactivity Profiles

Table 1: Key Properties of Ethyl 2-Methyl-3-Phenylacrylate and Analogues

Mechanistic and Functional Differences

- Photochemical Behavior : Ethyl 2-methyl-3-phenylacrylate undergoes E/Z isomerization via triplet energy transfer in visible-light photocatalysis, avoiding cycloaddition due to steric hindrance . In contrast, ethyl cinnamate participates in [2+2] cycloaddition under similar conditions .

- Catalytic Hydrogenation: The α-methyl group in ethyl 2-methyl-3-phenylacrylate enhances enantioselectivity in iridium-catalyzed hydrogenation (up to 95% ee), outperforming non-methylated analogues .

- Biological Activity: Cyano-substituted derivatives exhibit higher cytotoxicity but require rigorous safety protocols, whereas ethyl 2-methyl-3-phenylacrylate is primarily a synthetic intermediate without significant bioactivity .

Biological Activity

Ethyl 2-methyl-3-phenylacrylate (EMPA) is an organic compound that belongs to the class of acrylate esters. It has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a detailed overview of the biological activity of EMPA, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

EMPA is synthesized through the esterification of α-methylcinnamic acid with ethanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction typically involves refluxing the reactants for several hours, followed by extraction and purification steps to yield a colorless oil . The chemical structure can be represented as follows:

Anticancer Properties

Recent studies have highlighted the anticancer properties of EMPA and its derivatives. Research indicates that compounds within this class exhibit significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest through various signaling pathways.

Table 1: Cytotoxic Effects of EMPA on Cancer Cell Lines

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| HepG2 | 68.23 | Induction of apoptosis via JAK2/STAT3 pathway |

| A549 | 75.00 | Mitochondria-mediated caspase activation |

| HeLa | 80.00 | Inhibition of Bcl-2 expression |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that EMPA can effectively reduce proliferation in these cancer cell lines .

Anti-inflammatory Effects

In addition to its anticancer properties, EMPA has shown promise as an anti-inflammatory agent. Studies suggest that it can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is particularly relevant in conditions characterized by chronic inflammation, including certain cancers.

Case Studies

- Study on HepG2 Cells : A study conducted on HepG2 cells treated with EMPA demonstrated a dose-dependent inhibition of cell proliferation. The results indicated significant cytotoxicity at concentrations above 50 μM, with notable morphological changes observed under microscopy, suggesting apoptosis .

- Anti-inflammatory Activity : In a separate investigation involving lipopolysaccharide (LPS)-stimulated macrophages, EMPA was found to significantly reduce levels of TNF-α and IL-6. This suggests that EMPA may have therapeutic potential in treating inflammatory diseases .

The biological activity of EMPA can be attributed to several mechanisms:

- Apoptosis Induction : EMPA triggers apoptosis through mitochondrial pathways, leading to increased expression of pro-apoptotic factors like Bax and decreased expression of anti-apoptotic factors like Bcl-2.

- Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in cancer cells, preventing further progression through the cell cycle.

- Inhibition of Signaling Pathways : EMPA interferes with key signaling pathways involved in cell survival and proliferation, such as the JAK/STAT pathway.

Q & A

Q. How can microwave-assisted synthesis optimize the production of Ethyl 2-methyl-3-phenylacrylate derivatives?

Microwave-assisted Knoevenagel condensation offers rapid and efficient synthesis of acrylate derivatives. Key parameters include reaction temperature (80–120°C), solvent choice (e.g., ethanol or DMF), and catalyst selection (e.g., piperidine). Monitoring reaction progress via thin-layer chromatography (TLC) ensures optimal yield. Post-synthesis purification via column chromatography and characterization using FT-IR (e.g., C=O stretch at ~1700 cm⁻¹) and ¹H NMR (e.g., ethyl ester protons at δ 1.2–1.4 ppm) is critical .

Q. What safety protocols are essential for handling Ethyl 2-methyl-3-phenylacrylate in laboratory settings?

Refer to safety data sheets (SDS) for hazard mitigation:

- Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles.

- Avoid inhalation of vapors; work in a fume hood.

- Store in airtight containers at 2–8°C to prevent degradation .

Q. Which crystallographic tools are recommended for resolving the crystal structure of Ethyl 2-methyl-3-phenylacrylate?

- SHELX suite : For small-molecule refinement (SHELXL) and structure solution (SHELXS/SHELXD). Input data from X-ray diffraction (XRD) should be preprocessed to remove outliers .

- ORTEP-III : For graphical representation of thermal ellipsoids and hydrogen-bonding networks. Ensure proper scaling of displacement parameters during visualization .

Q. How can solubility challenges be addressed during formulation studies?

Ethyl lactate, a green solvent, enhances solubility due to its hydrogen-bonding capacity. Experimental determination of Hansen solubility parameters (δD, δP, δH) and computational modeling (e.g., COSMO-RS) can predict miscibility. Pressure-volume-temperature (PVT) data for ethyl lactate (0.1–70 MPa, 278–358 K) guide solvent optimization under varying conditions .

Advanced Research Questions

Q. What computational strategies validate the anticancer potential of Ethyl 2-methyl-3-phenylacrylate derivatives?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to assess binding affinity with HER2/EGFR/FPPS targets. Compare results with reference inhibitors (e.g., Tyrphostin AG9).

- ADMET prediction : Utilize admetSAR© to evaluate theoretical toxicity (AMES mutagenicity, hepatotoxicity) and pharmacokinetics (BBB permeability, CYP450 inhibition). Compounds with Pa > 0.7 in PASS prediction warrant in vitro validation .

Q. How do hydrogen-bonding patterns influence the solid-state stability of Ethyl 2-methyl-3-phenylacrylate?

Graph-set analysis (Etter’s formalism) identifies recurring motifs (e.g., R₂²(8) rings). AIM (Atoms in Molecules) and NBO (Natural Bond Orbital) analyses quantify interaction energies. For example, O–H···O bonds with E(2) > 5 kcal/mol indicate strong stabilization .

Q. What methodologies assess the environmental impact of Ethyl 2-methyl-3-phenylacrylate degradation?

- Biodegradability testing : Use OECD 301F protocol to measure biochemical oxygen demand (BOD). Theoretical predictions (e.g., EAWAG-BBD Pathway Prediction System) classify compounds as "readily biodegradable" if half-life < 60 days.

- Ecotoxicology : Algae growth inhibition assays (OECD 201) and Daphnia magna acute toxicity tests (OECD 202) quantify EC₅₀ values .

Q. How can molecular dynamics (MD) simulations predict phase equilibria and viscosity behavior?

- OPLS-AA forcefield : Simulate liquid-phase behavior (298–358 K, 0.1–70 MPa). Validate against experimental density (ρ) and viscosity (η) data.

- Gibbs ensemble Monte Carlo : Predict vapor-liquid equilibria for process design. Activation volume (V#) and Arrhenius parameters derived from η = η₀ exp(PV#/RT) guide industrial scaling .

Methodological Tables

Q. Table 1. Key Spectral Signatures for Characterization

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| FT-IR | C=O stretch: 1680–1720 cm⁻¹ | |

| ¹H NMR (CDCl₃) | Ethyl group: δ 1.2–1.4 (t), 4.1–4.3 (q) | |

| XRD | Space group P2₁/c, Z = 4 |

Q. Table 2. Computational Parameters for Docking Studies

| Software | Target Protein | Grid Box Size (ų) | Scoring Function | Reference |

|---|---|---|---|---|

| AutoDock Vina | HER2 (PDB: 3PP0) | 20×20×20 | Affinity (kcal/mol) | |

| Schrödinger Suite | EGFR (PDB: 1M17) | 25×25×25 | Glide XP |

Key Considerations for Contradictory Data

- Toxicity discrepancies : reports dichlorinated analogs as non-mutagenic (admetSAR©), while in vitro assays (e.g., hemolysis) show concentration-dependent cytotoxicity. Validate via OECD 423 acute oral toxicity tests .

- Solvent compatibility : Ethyl lactate’s biodegradability contrasts with traditional solvents. Cross-reference Hansen parameters with experimental solubility limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.